molecular formula C14H15NO B186177 4-(3,5-Dimethylphenoxy)aniline CAS No. 86823-17-8

4-(3,5-Dimethylphenoxy)aniline

Cat. No.: B186177
CAS No.: 86823-17-8
M. Wt: 213.27 g/mol
InChI Key: KUIQDVYCIYFSQV-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)aniline is a key chemical intermediate in the structure-based design and development of novel apoptosis regulators. Its primary research value lies in its role as a core structural component in potent small-molecule inhibitors that target the Myeloid cell leukemia-1 (Mcl-1) protein . Mcl-1 is a critical anti-apoptotic protein within the Bcl-2 family, and its overexpression is a recognized mechanism of tumor survival and resistance to chemotherapy in a wide range of cancers, including leukemias and solid tumors . In scientific studies, aniline derivatives incorporating this structural motif are designed to disrupt the protein-protein interaction between Mcl-1 and pro-apoptotic BH3 domains. This disruption inhibits the formation of the apoptosome, a key step in the intrinsic apoptosis pathway, thereby helping researchers investigate mechanisms to re-sensitize cancer cells to programmed cell death . This compound provides researchers with a versatile building block for probing the Mcl-1 binding pocket and for synthesizing potential therapeutic agents with selectivity for Mcl-1 over related proteins like Bcl-xL .

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIQDVYCIYFSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235843
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86823-17-8
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(3,5-Dimethylphenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated, nitrated, or sulfonated products .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
4-(3,5-Dimethylphenoxy)aniline C₁₄H₁₅NO 3,5-dimethylphenoxy, aniline High electron density; intermediate for polymers/drugs N/A
3-(3,5-Dimethylphenoxy)-5-nitroaniline C₁₂H₁₁N₃O₃ 3,5-dimethylphenoxy, nitro group at position 5 Nitro group reduces electron density; used in dyestuffs
HBK17 (Piperazine derivative) C₂₃H₃₁ClN₂O₂ 2,5-dimethylphenoxy, piperazine, methoxyphenyl Enhanced bioavailability; serotonin receptor ligands
4-[3,5-Bis(trifluoromethyl)phenyl]aniline C₁₄H₉F₆N Trifluoromethyl groups at 3,5 positions High environmental stability; electronics materials
4-Amino-3,5-dimethylbenzonitrile C₉H₉N₂ Cyano group at position 4, methyl at 3,5 Electron-withdrawing cyano group; agrochemical intermediates

Reactivity and Stability

  • Nitro-Substituted Analog (3-(3,5-Dimethylphenoxy)-5-nitroaniline): The nitro group introduces strong electron-withdrawing effects, reducing nucleophilicity of the aniline compared to this compound. This makes it less reactive in electrophilic aromatic substitution but more stable under oxidative conditions .
  • Trifluoromethyl-Substituted Analog : The -CF₃ groups in 4-[3,5-Bis(trifluoromethyl)phenyl]aniline significantly lower electron density, enhancing resistance to degradation. This compound’s stability under harsh conditions makes it suitable for high-performance polymers .
  • Piperazine Derivatives (e.g., HBK17) : The piperazine ring introduces basicity and hydrogen-bonding capacity, improving solubility in polar solvents. These derivatives are pharmacologically active, targeting neurotransmitter receptors .

Steric and Solubility Considerations

  • 4-Amino-3,5-dimethylbenzonitrile: The compact cyano group reduces steric hindrance compared to the phenoxy group in this compound, but its lower solubility in aqueous media limits biological applications .

Biological Activity

4-(3,5-Dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NC_{15}H_{17}N, with a molecular weight of approximately 229.31 g/mol. The structure features an aniline moiety substituted with a 3,5-dimethylphenoxy group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research has shown that compounds related to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effective antimicrobial properties against various pathogens. For instance, studies indicate that modifications in the phenoxy group can enhance activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the disruption of cellular processes or interference with enzyme activities crucial for tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially disrupting membrane integrity or function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several aniline derivatives, including those similar to this compound. Results indicated that certain structural modifications significantly enhanced their effectiveness against multi-drug resistant strains .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that compounds with similar structures could induce apoptosis in cancer cells through the activation of intrinsic pathways. This suggests potential for therapeutic development targeting specific cancers .

Data Table: Biological Activity Comparison

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, membrane disruption
3-Chloro-4-(3,5-dimethylphenoxy)anilineHighModerateEnzyme inhibition
Other Aniline DerivativesVariableVariableVarious (dependent on structure)

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